Cas no 5287-46-7 ((2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid)

(2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid structure
5287-46-7 structure
Product Name:(2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid
N.o CAS:5287-46-7
MF:C8H15NO2S
MW:189.27520108223
CID:371289
PubChem ID:21359
Update Time:2025-06-07

(2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • L-Cysteine,S-(3-methyl-2-buten-1-yl)-
    • (2R)-2-amino-3-(3-methylbut-2-enylsulfanyl)propanoic acid
    • 2-Amino-3-prenylmercaptopropionic acid
    • 2-Amino-3-prenylthiopropionic acid
    • 3-((3-Methyl-2-butenyl)thio)-L-alanine
    • BRN 4307045
    • ITA-275
    • L-Alanine, 3-((3-methyl-2-butenyl)thio)-
    • Prenisteina
    • Prenisteina [INN-Spanish]
    • Prenisteina [Spanish]
    • Prenisteine
    • Prenisteine [INN]
    • Prenisteinum
    • Prenisteinum [INN-Latin]
    • S-(3-Methyl-2-butenyl-L-cysteine)
    • S-(3-methylbut-2-en-1-yl)-L-cysteine
    • S-Prenyl-L-cysteine
    • UNII-99TA452185
    • (2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid
    • 5287-46-7
    • 99TA452185
    • NS00125714
    • DTXSID60200908
    • S-dimethylallyl-L-cysteine
    • Q27104600
    • AKOS010388974
    • CHEMBL2105861
    • EN300-1270343
    • Z760035506
    • CHEBI:47914
    • (2R)-2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid
    • CS-0082734
    • SCHEMBL1423580
    • Inchi: 1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
    • Chave InChI: ULHWZNASVJIOEM-ZETCQYMHSA-N
    • SMILES: S(C/C=C(\C)/C)C[C@@H](C(=O)O)N

Propriedades Computadas

  • Massa Exacta: 189.082
  • Massa monoisotópica: 189.082
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 176
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -1.2
  • Superfície polar topológica: 88.6A^2

Propriedades Experimentais

  • Densidade: 1.135
  • Ponto de ebulição: 328.8°Cat760mmHg
  • Ponto de Flash: 152.6°C
  • Índice de Refracção: 1.537

(2R)-2-amino-3-(3-methylbut-2-en-1-yl)sulfanylpropanoic acid Preçomais >>

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